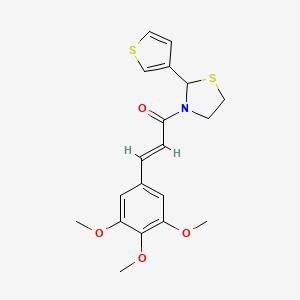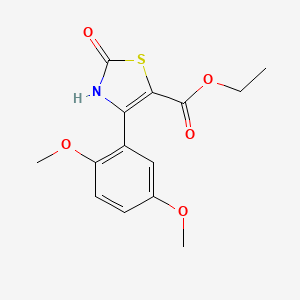
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea, also known as DMU-212, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a member of the urea family of compounds and has been extensively studied for its potential use in cancer therapy.
Applications De Recherche Scientifique
Preparation and Spectroscopic Studies
Compounds similar to "1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea" have been prepared and characterized in the study of cyclic urea adducts of triphenyl-tin and -lead halides. This research explored their spectroscopic properties, demonstrating coordination through carbonyl oxygen and revealing ligand exchange dynamics in solution, indicating the importance of these compounds in understanding metal-ligand interactions and coordination chemistry (Aitken & Onyszchuk, 1985).
Hydrogen Bonding and Dimerization
The study of 6-Methyl-2-butylureidopyrimidone, a compound structurally related to the query compound, has shown significant dimerization through hydrogen bonding in both solid state and solution. This demonstrates the compound's potential utility in building supramolecular architectures through strong donor-acceptor hydrogen bonding interactions, which could be valuable in materials science and molecular engineering (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrimidin-4(3H)-ones from methyl 3-(dimethylamino) acrylates demonstrates the utility of these compounds as precursors for creating various substituted heterocyclic structures. Such reactions are pivotal for developing novel pharmaceuticals and materials (Sokolenko et al., 2017).
Antibacterial Agents
A study on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which involved reactions with compounds structurally related to the query compound, demonstrated potential applications as antibacterial agents. This highlights the importance of such compounds in medicinal chemistry for developing new treatments (Azab et al., 2013).
Herbicide Development
Research into substituted phenyltetrahydropyrimidinones, which are structurally related to the query compound, has shown their effectiveness as preemergence herbicides by inhibiting carotenoid biosynthesis. This underscores the potential agricultural applications of these compounds in developing new herbicidal formulations (Babczinski et al., 1995).
Propriétés
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-14(12)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZWLFFWZOBKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)

![1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2888673.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2888674.png)
![4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2888675.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide](/img/structure/B2888679.png)
![8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888682.png)
![8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2888683.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate](/img/structure/B2888686.png)
![4-[(Dimethylamino)methyl]benzohydrazide](/img/structure/B2888687.png)